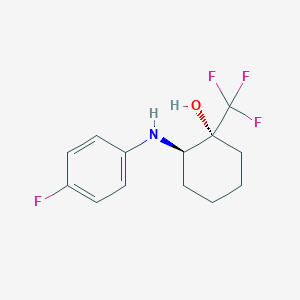![molecular formula C21H24ClNO4 B11934542 [5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-6-hydroxy-7-methyl-8-oxoisoquinolin-7-yl] acetate](/img/structure/B11934542.png)
[5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-6-hydroxy-7-methyl-8-oxoisoquinolin-7-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-cloro-3-[(1E,3E)-3,5-dimetilhepta-1,3-dienil]-6-hidroxi-7-metil-8-oxoisoquinolin-7-il] acetato es un compuesto orgánico complejo con una estructura única que incluye un núcleo de isoquinolina sustituido con cloro.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [5-cloro-3-[(1E,3E)-3,5-dimetilhepta-1,3-dienil]-6-hidroxi-7-metil-8-oxoisoquinolin-7-il] acetato generalmente involucra múltiples pasos. Un método común incluye la condensación de aldehídos aromáticos con 2,2-diclorobuta-2-en-3-ona en presencia de una cantidad catalítica de ácido sulfúrico. Esta reacción produce 1,1-dicloro-5-arilpenta-1,4-dien-3-onas policonjugadas, que luego pueden reaccionar con hidrazinas sustituidas en condiciones suaves para producir el producto deseado .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados, pero probablemente involucren rutas sintéticas de múltiples pasos similares con optimización para la producción a gran escala. Esto puede incluir el uso de reactores de flujo continuo y otras técnicas avanzadas para mejorar el rendimiento y la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
[5-cloro-3-[(1E,3E)-3,5-dimetilhepta-1,3-dienil]-6-hidroxi-7-metil-8-oxoisoquinolin-7-il] acetato puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes comunes como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución de halógeno pueden ocurrir con nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como aminas en presencia de una base como trietilamina.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología
En la investigación biológica, [5-cloro-3-[(1E,3E)-3,5-dimetilhepta-1,3-dienil]-6-hidroxi-7-metil-8-oxoisoquinolin-7-il] acetato se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas .
Medicina
En medicina, este compuesto se está investigando por sus posibles efectos terapéuticos. Su estructura única puede permitirle interactuar con objetivos biológicos específicos, convirtiéndolo en un candidato para el desarrollo de fármacos.
Industria
En el sector industrial, este compuesto se puede utilizar en la producción de productos químicos especiales y materiales avanzados. Sus propiedades únicas lo hacen adecuado para aplicaciones en revestimientos, adhesivos y otros materiales de alto rendimiento.
Mecanismo De Acción
El mecanismo de acción de [5-cloro-3-[(1E,3E)-3,5-dimetilhepta-1,3-dienil]-6-hidroxi-7-metil-8-oxoisoquinolin-7-il] acetato involucra su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas involucradas en vías biológicas clave. La estructura única del compuesto le permite unirse a estos objetivos con alta especificidad, lo que lleva a sus efectos biológicos observados .
Comparación Con Compuestos Similares
Compuestos similares
Esclerotioramina: Un producto natural derivado de fuentes fúngicas con una estructura central similar.
3-[(1E,3E)-3,5-dimetilhepta-1,3-dienil]-6-hidroxi-7-metil-8-oxoisoquinolin-7-il acetato: Un compuesto estrechamente relacionado con ligeras variaciones en sus sustituyentes.
Unicidad
Lo que diferencia a [5-cloro-3-[(1E,3E)-3,5-dimetilhepta-1,3-dienil]-6-hidroxi-7-metil-8-oxoisoquinolin-7-il] acetato es su núcleo de isoquinolina sustituido con cloro, que confiere propiedades químicas y biológicas únicas.
Propiedades
Fórmula molecular |
C21H24ClNO4 |
|---|---|
Peso molecular |
389.9 g/mol |
Nombre IUPAC |
[5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-6-hydroxy-7-methyl-8-oxoisoquinolin-7-yl] acetate |
InChI |
InChI=1S/C21H24ClNO4/c1-6-12(2)9-13(3)7-8-15-10-16-17(11-23-15)19(25)21(5,27-14(4)24)20(26)18(16)22/h7-12,26H,6H2,1-5H3/b8-7+,13-9+ |
Clave InChI |
TYTKCJXGLSJWJW-NJHPPEEMSA-N |
SMILES isomérico |
CCC(C)/C=C(\C)/C=C/C1=CC2=C(C=N1)C(=O)C(C(=C2Cl)O)(C)OC(=O)C |
SMILES canónico |
CCC(C)C=C(C)C=CC1=CC2=C(C=N1)C(=O)C(C(=C2Cl)O)(C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,3R,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-3-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11934465.png)




![(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B11934499.png)
![heptadecan-9-yl 7-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]heptanoate](/img/structure/B11934503.png)
![1,3-dichloro-5-[(Z)-2-(4-chlorophenyl)ethenyl]benzene](/img/structure/B11934507.png)
![[8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol](/img/structure/B11934522.png)



![2-[4-[5-Phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]guanidine](/img/structure/B11934541.png)
![4-{5-[(E)-2-[(3-methylphenyl)methylidene]hydrazin-1-yl]-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl}morpholine](/img/structure/B11934546.png)
